molecular formula C9H14N2O2S B2699406 tert-butylN-methyl-N-(1,3-thiazol-4-yl)carbamate CAS No. 2260931-12-0

tert-butylN-methyl-N-(1,3-thiazol-4-yl)carbamate

Cat. No.: B2699406
CAS No.: 2260931-12-0
M. Wt: 214.28
InChI Key: KHVMZVYPSYTBNQ-UHFFFAOYSA-N
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Description

tert-butylN-methyl-N-(1,3-thiazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(1,3-thiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production methods for tert-butyl N-methyl-N-(1,3-thiazol-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-methyl-N-(1,3-thiazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sulfuric acid, and various bases such as cesium carbonate . The reactions are typically carried out in solvents like 1,4-dioxane or methylene chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed cross-coupling reaction can produce N-Boc-protected anilines .

Scientific Research Applications

tert-butylN-methyl-N-(1,3-thiazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(1,3-thiazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions, accelerating reaction rates and suppressing cell cytotoxicity . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-methyl-N-(1,3-thiazol-4-yl)carbamate is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. This makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-(1,3-thiazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-5-14-6-10-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVMZVYPSYTBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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